1,1-Dimethylsilolan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62336-25-8 |
|---|---|
Molecular Formula |
C6H14OSi |
Molecular Weight |
130.26 g/mol |
IUPAC Name |
1,1-dimethylsilolan-2-ol |
InChI |
InChI=1S/C6H14OSi/c1-8(2)5-3-4-6(8)7/h6-7H,3-5H2,1-2H3 |
InChI Key |
WRMYFQDLUQDAGX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(CCCC1O)C |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 1,1 Dimethylsilolan 2 Ol
Reactivity of the Silanol (B1196071) Functional Group
The silanol group in 1,1-Dimethylsilolan-2-ol is the main center of its chemical reactivity, participating in a variety of reactions. Silanols are generally more acidic than their corresponding alcohols. wikipedia.org This increased acidity allows for the deprotonation in aqueous solutions to form the conjugate base, a siloxide or silanolate. wikipedia.org
The robust silicon-oxygen bond in this compound requires activation to undergo transformations. This can be achieved through either nucleophilic or electrophilic pathways.
Nucleophilic Activation: Nucleophilic activation typically involves the deprotonation of the silanol group to form a silanolate anion. This is often achieved using a base. The resulting silanolate is a more potent nucleophile than the neutral silanol. sigmaaldrich.com This increased nucleophilicity facilitates reactions such as condensation or cross-coupling. sigmaaldrich.com The general scheme for nucleophilic activation is as follows:
R₃Si-OH + Base ⇌ R₃Si-O⁻ + Base-H⁺
The generated silanolate can then participate in various synthetic transformations, including Pd-catalyzed cross-coupling reactions (Hiyama coupling). sigmaaldrich.com
Electrophilic Activation: Electrophilic activation enhances the leaving group ability of the hydroxyl moiety. Under acidic conditions, the oxygen atom of the silanol group can be protonated. This protonation makes the hydroxyl group a better leaving group (siloxonium ion), facilitating nucleophilic substitution at the silicon center. Strong protic acids are commonly used for this purpose.
R₃Si-OH + H⁺ ⇌ R₃Si-OH₂⁺
This activation is a key step in acid-catalyzed condensation reactions and ring-opening processes. researchgate.net The electrophilicity of the silicon atom can also be enhanced by coordination to Lewis acids. rsc.orgresearchgate.netnih.gov
| Activation Type | Reagent Type | Mechanism | Resulting Species |
|---|---|---|---|
| Nucleophilic | Bases (e.g., NaH, NaOt-Bu) | Deprotonation of the hydroxyl group. | Silanolate (R₃Si-O⁻) |
| Electrophilic | Acids (Protic or Lewis) | Protonation or coordination to the hydroxyl oxygen. | Siloxonium ion (R₃Si-OH₂⁺) |
Nucleophilic substitution at the silicon atom of this compound can occur through various mechanisms, which differ from those at a carbon center. libretexts.org These reactions can involve the silanol acting as either a nucleophile or, after activation, as a substrate for nucleophilic attack.
One of the most common reactions for silanols is condensation , where two silanol molecules react to form a disiloxane (B77578). This reaction can be catalyzed by either acids or bases and proceeds via the nucleophilic attack of a silanol or silanolate on an electrophilically activated silicon center. wikipedia.org
2 (CH₃)₂Si(C₃H₆)CHOH → (CH₃)₂Si(C₃H₆)CHO-Si(CH₃)₂(C₃H₆)CHOH + H₂O
The hydroxyl group can also be substituted by other nucleophiles. After protonation under acidic conditions, the -OH₂⁺ group can be displaced by nucleophiles. The mechanism of nucleophilic substitution at silicon often proceeds through a pentacoordinate intermediate, in a pathway analogous to an Sₙ2 reaction. libretexts.org
The hydroxyl group of the silanol can also act as a nucleophile and attack other electrophilic silicon species, such as chlorosilanes, to form silyl (B83357) ethers. libretexts.org This reaction is often carried out in the presence of a weak base to neutralize the HCl byproduct. libretexts.org
| Reaction Type | Role of Silanol | Typical Reagents | Product |
|---|---|---|---|
| Condensation | Nucleophile and Electrophile | Acid or Base Catalyst | Disiloxane |
| Silyl Ether Formation | Nucleophile | Chlorosilane (R₃SiCl), Weak Base | Silyl Ether (R₃Si-O-SiR'₃) |
| Substitution of OH | Electrophile (after activation) | Strong Acid, Nucleophile (Nu⁻) | R₃Si-Nu |
The formation of unsaturated silacyclic species, such as silenes (compounds with a silicon-carbon double bond), from this compound via an elimination reaction is a plausible but challenging transformation. Silenes are typically highly reactive and transient intermediates. Elimination reactions in cyclic systems, such as E2 reactions, have strict stereochemical requirements. youtube.comyoutube.com
For an E2 elimination to occur, the hydrogen atom on the adjacent carbon and the leaving group on the silicon must be in an anti-periplanar arrangement. youtube.com In the context of the silolane ring, this would require a specific conformation where the hydroxyl group (or a derivative that is a better leaving group) and a proton on an adjacent carbon are in a trans-diaxial orientation. youtube.comyoutube.com
The reaction would likely proceed as follows:
Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or by protonation).
Abstraction of a proton from an adjacent carbon by a strong, non-nucleophilic base.
Concerted elimination of the leaving group and the proton to form a Si=C double bond within the ring.
Given the high reactivity of silenes, they can undergo subsequent reactions such as dimerization or trapping by other reagents. researchgate.net The stability of the resulting alkene is a driving factor in elimination reactions, with more substituted alkenes being the preferred product (Zaitsev's rule). masterorganicchemistry.com However, the formation of a strained, cyclic silene would be energetically demanding.
Ring-Opening and Ring-Closing Reaction Pathways
The five-membered ring of this compound possesses some degree of ring strain, which can be a driving force for ring-opening reactions, particularly polymerization. Conversely, intramolecular cyclization is a key strategy for the synthesis of the silolane ring system.
Silacyclic compounds can undergo ring-opening polymerization (ROP) to form linear polysiloxanes. digitellinc.com This process involves the cleavage of a silicon-oxygen or silicon-carbon bond within the ring. For this compound, ring-opening would likely involve the Si-C bond adjacent to the hydroxyl group or the Si-O bond if it were part of a larger siloxane ring structure. The ROP of cyclosiloxanes is a well-established industrial process. digitellinc.com
Anionic Ring-Opening Polymerization (AROP): AROP is initiated by a nucleophile, such as a silanolate, which attacks the silicon atom, leading to the cleavage of a bond in the ring. gelest.com The resulting species is a new anion that can then attack another monomer, propagating the polymer chain. gelest.com The reaction is typically terminated by quenching with an agent like trimethylchlorosilane. gelest.com
Cationic Ring-Opening Polymerization (CROP): CROP is initiated by an electrophile, typically a strong protic acid. gelest.com The acid protonates an oxygen atom in the siloxane linkage (if present), making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another monomer molecule. This process leads to the formation of a linear polymer chain. Side reactions such as "backbiting," where the growing polymer chain attacks itself to form cyclic oligomers, can also occur. digitellinc.comgelest.com
| ROP Type | Initiator | Key Intermediate | Propagation Step |
|---|---|---|---|
| Anionic (AROP) | Nucleophile (e.g., Silanolate) | Anionic chain end | Attack of anionic chain end on a monomer. |
| Cationic (CROP) | Electrophile (e.g., Strong Acid) | Cationic chain end (e.g., Siloxonium ion) | Attack of monomer on the cationic chain end. |
The synthesis of the this compound ring system can be achieved through intramolecular cyclization of a suitable acyclic precursor. Such reactions are powerful tools for the construction of cyclic molecules. nih.govyoutube.com
One potential pathway involves the intramolecular hydrosilylation of an unsaturated alcohol. This would involve a precursor containing both a Si-H bond and a suitably positioned carbon-carbon double bond. The reaction can be catalyzed by transition metals.
Another approach is the intramolecular reaction of a molecule containing a nucleophilic group and an electrophilic silicon center. For instance, a molecule with a terminal organometallic group (e.g., an organolithium or Grignard reagent) and a silicon atom bearing a leaving group could cyclize.
Palladium-catalyzed reactions of 2-silylaryl triflates have been shown to be effective for creating various silacyclic compounds through C-H or C-Si bond activation. oup.com A similar strategy could be envisioned for the synthesis of saturated silacycles like silolanes from appropriately designed acyclic precursors. Furthermore, di-tert-butylsilanols have been shown to be effective nucleophiles for the intramolecular interception of palladium π-allyl species, leading to the formation of cyclic silicon-containing compounds. nih.gov
Rearrangement Processes within the Silolane Framework
Rearrangement reactions are fundamental transformations in organic chemistry that involve the migration of an atom or group within a molecule. In the context of this compound, rearrangement processes can be initiated, particularly under acidic conditions, leading to the formation of more stable intermediates and ultimately different products. These transformations are often driven by the formation of carbocationic species, which are prone to structural reorganization.
Hydride and Alkyl Shift Mechanisms
Hydride and alkyl shifts are common rearrangement pathways for carbocations, aiming to achieve greater stability. pearson.comlibretexts.org These shifts involve the migration of a hydride ion (H⁻) or an alkyl group, respectively, to an adjacent carbocationic center. libretexts.orgyoutube.com The driving force for these intramolecular rearrangements is the formation of a more stable carbocation, for instance, the conversion of a secondary carbocation to a more stable tertiary carbocation. pearson.commasterorganicchemistry.com
In the case of this compound, treatment with a protic acid can lead to the protonation of the hydroxyl group, forming a good leaving group (water). Subsequent loss of water would generate a secondary carbocation on the carbon atom at the 2-position of the silolane ring.
Hydride Shift:
A 1,2-hydride shift could occur in this secondary carbocation. This would involve the migration of a hydrogen atom from an adjacent carbon to the positively charged carbon. However, in the this compound carbocation, a hydride shift from the 3-position to the 2-position would still result in a secondary carbocation, offering no significant energetic advantage.
Alkyl (Methyl) Shift:
A more plausible rearrangement for the carbocation derived from this compound is a 1,2-methyl shift. In this process, one of the methyl groups attached to the silicon atom migrates to the adjacent carbocationic center (C2). While less common than shifts in all-carbon systems, the principles of carbocation stability still apply. This rearrangement would lead to the formation of a tertiary carbocation, which is significantly more stable.
The mechanism for a generic 1,2-alkyl shift involves the movement of an alkyl group with its bonding electrons to the adjacent positively charged carbon, as illustrated in the general mechanism below.
| Step | Description | Intermediate/Product |
| 1 | Protonation of the hydroxyl group. | Protonated silanol |
| 2 | Loss of water to form a secondary carbocation. | Secondary carbocation |
| 3 | 1,2-Methyl shift from the silicon atom to the adjacent carbon. | Tertiary carbocation |
| 4 | Nucleophilic attack or elimination. | Final product |
Carbocation and Radical Intermediate Formation in Silanol Transformations
The transformations of silanols, including this compound, can proceed through various reactive intermediates, with carbocations and radicals being prominent examples. The specific intermediate formed is highly dependent on the reaction conditions.
Carbocation Intermediate Formation:
As discussed in the previous section, carbocations are key intermediates in acid-catalyzed reactions of silanols. The formation of a carbocation from this compound is initiated by the protonation of the hydroxyl group by an acid, followed by the departure of a water molecule. This process is analogous to the dehydration of alcohols. doubtnut.comrsc.org The initially formed secondary carbocation is a high-energy species that can undergo rearrangements, such as the aforementioned alkyl shift, to achieve a more stable electronic configuration. The stability of carbocations generally follows the order: tertiary > secondary > primary. pearson.com
Radical Intermediate Formation:
While carbocationic pathways are common in acidic media, radical intermediates can be generated under different conditions, such as pyrolysis or in the presence of radical initiators. For silanols, radical formation could potentially occur through homolytic cleavage of the Si-C or C-H bonds at high temperatures, or through reactions with radical species. However, detailed studies on the radical-mediated reactions specifically for this compound are not extensively documented in the provided search results. In general, radical reactions can lead to a variety of products through processes like abstraction, addition, and rearrangement.
| Intermediate | Formation Conditions | Potential Transformations |
| Carbocation | Acidic conditions | Hydride shifts, Alkyl shifts, Elimination, Nucleophilic substitution |
| Radical | Pyrolysis, Radical initiators | Abstraction, Addition, Fragmentation |
Derivatization and Functionalization Strategies for 1,1 Dimethylsilolan 2 Ol
Covalent Modification of the Hydroxyl Group
The reactivity of the hydroxyl group in 1,1-Dimethylsilolan-2-ol is a primary focus for its chemical modification. Standard organic transformations can be employed to convert the -OH moiety into a variety of other functional groups, thereby altering the molecule's polarity, reactivity, and potential for further chemical coupling.
Esterification and Etherification Reactions
The conversion of the hydroxyl group of this compound into esters and ethers is a fundamental strategy for its derivatization. These reactions follow established protocols for alcohol modification, though the proximity of the silicon atom can influence reaction kinetics and yields.
Esterification: The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of an appropriate catalyst yields the corresponding esters. The general reaction scheme is as follows:
Reaction with Carboxylic Acids (Fischer Esterification): This acid-catalyzed equilibrium reaction typically requires the removal of water to drive the reaction to completion.
Reaction with Acid Chlorides or Anhydrides: These more reactive acylating agents often proceed under milder conditions, frequently in the presence of a non-nucleophilic base to scavenge the acidic byproduct.
| Reactant | Product | Reaction Conditions |
| Acetic Anhydride | 1,1-Dimethylsilolan-2-yl acetate | Pyridine, room temperature |
| Benzoyl Chloride | 1,1-Dimethylsilolan-2-yl benzoate | Triethylamine, CH2Cl2, 0 °C to rt |
Etherification: The formation of ethers from this compound can be achieved through various methods, most notably the Williamson ether synthesis. This involves the deprotonation of the hydroxyl group to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
| Reactant | Product | Reaction Conditions |
| Sodium Hydride, Methyl Iodide | 2-Methoxy-1,1-dimethylsilolane | Anhydrous THF, 0 °C to rt |
| Potassium tert-butoxide, Benzyl (B1604629) Bromide | 2-(Benzyloxy)-1,1-dimethylsilolane | Anhydrous DMF, rt |
Formation of Silyl (B83357) Ethers and Related Protecting Groups
The hydroxyl group of this compound can be protected by conversion to a silyl ether. This strategy is crucial in multi-step syntheses where the reactivity of the hydroxyl group needs to be temporarily masked. The choice of the silylating agent allows for tuning the stability of the resulting silyl ether, enabling its selective removal under specific conditions.
Common silylating agents include chlorotrimethylsilane (B32843) (TMSCl), tert-butyldimethylsilyl chloride (TBDMSCl), and triisopropylsilyl chloride (TIPSCl). The reaction is typically carried out in the presence of a base, such as imidazole (B134444) or triethylamine, to facilitate the reaction and neutralize the generated HCl.
| Silylating Agent | Protecting Group | Deprotection Conditions |
| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (TMS) | Mild acid (e.g., acetic acid in THF/water) |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | tert-Butyldimethylsilyl (TBDMS) | Fluoride (B91410) source (e.g., TBAF in THF) or stronger acid |
| Triisopropylsilyl chloride (TIPSCl) | Triisopropylsilyl (TIPS) | More forcing conditions with fluoride or strong acid |
Introduction of Diverse Chemical Functionalities on the Silolane Ring
Beyond the modification of the hydroxyl group, the silolane ring itself presents opportunities for the introduction of new chemical functionalities. These transformations can involve the cleavage and subsequent functionalization of the carbon-silicon bonds or the direct modification of the carbon framework of the ring.
Strategies for Carbon-Silicon Bond Functionalization
The carbon-silicon bonds in the silolane ring, while generally stable, can be activated under specific conditions to allow for the introduction of new substituents. Ring-opening reactions, for instance, can be initiated by strong electrophiles or nucleophiles, leading to linear organosilicon compounds that can be further modified. Reductive cleavage of the C-Si bond is another potential route to functionalized silanes.
Incorporation of Heteroatoms into Derivatized Structures
The introduction of heteroatoms, such as nitrogen, oxygen, or sulfur, into the derivatives of this compound can significantly expand their chemical diversity and potential applications. For example, the ester or ether derivatives of this compound can be designed to contain additional functional groups, such as amines or thiols, at the terminus of the ester or ether chain. These heteroatom-containing derivatives can then serve as ligands for metal complexes or as building blocks for more complex supramolecular structures.
Derivatization for Specialized Research Applications
The derivatization of this compound is often driven by the need for molecules with specific properties for specialized research applications. For instance, the attachment of fluorescent tags or bioactive molecules to the silolane scaffold can be achieved through the functionalization strategies described above. The resulting conjugates can be used as probes in biological imaging or as targeted therapeutic agents. Furthermore, the incorporation of this compound derivatives into polymeric materials can be explored to modify the properties of the resulting polymers, such as their thermal stability, refractive index, or gas permeability.
Generation of Probes for Mechanistic Elucidation
The functionalization of this compound to create molecular probes is a theoretical strategy for investigating reaction mechanisms and molecular interactions. The core principle involves the covalent attachment of a reporter molecule to the silolane scaffold via its hydroxyl group. The choice of reporter group depends on the specific analytical technique to be employed for detection and elucidation.
Hypothetical Derivatization Reactions for Probe Synthesis:
Esterification: The hydroxyl group of this compound can undergo esterification with a carboxylic acid derivative of a fluorescent dye (e.g., a fluorescein (B123965) or rhodamine derivative). This reaction would yield a fluorescently tagged silolane, which could be used to visualize the localization of the molecule within a system or to track its transport.
Etherification: Alternatively, ether synthesis, such as the Williamson ether synthesis, could be employed to link the silolane to a reporter group. For instance, reaction with a chromophoric alkyl halide would result in a chromophore-labeled silolane, detectable by UV-Vis spectroscopy.
Carbamate Formation: Reaction with an isocyanate-functionalized spin label (e.g., a nitroxide radical) would produce a spin-labeled silolane. These probes are instrumental in electron paramagnetic resonance (EPR) spectroscopy studies to probe the local environment and dynamics of the molecule.
These derivatization strategies, while not yet documented specifically for this compound, are based on well-established organic reactions of alcohols and represent plausible pathways for the generation of molecular probes.
Table 1: Hypothetical Probes Derived from this compound
| Probe Type | Reporter Group | Potential Analytical Technique | Mechanistic Insight |
| Fluorescent Probe | Fluorescein | Fluorescence Microscopy | Molecular localization and transport |
| Chromophoric Probe | p-Nitrophenoxy | UV-Vis Spectroscopy | Reaction kinetics and binding studies |
| Spin Probe | TEMPO | EPR Spectroscopy | Molecular dynamics and local environment |
Precursors for Polymerization Initiatives
The structure of this compound suggests its potential utility in polymer chemistry, both as an initiator for ring-opening polymerization (ROP) and as a monomeric unit for the synthesis of novel polysiloxanes.
As a Potential Initiator for Ring-Opening Polymerization:
The hydroxyl group of this compound can theoretically act as an initiating site for the ring-opening polymerization of cyclic monomers, such as lactides, caprolactone, and cyclosiloxanes. In this scenario, the silolane would be incorporated as the terminal group of the resulting polymer chain. This approach would allow for the synthesis of polymers with a silolane end-group, potentially influencing the material's properties, such as thermal stability or surface characteristics.
The initiation process would typically involve the deprotonation of the silanol (B1196071) to form a more nucleophilic siloxide, which then attacks the cyclic monomer to commence polymerization. The molecular weight of the resulting polymer could be controlled by adjusting the molar ratio of the monomer to the this compound initiator.
As a Monomer in Polymerization:
While less common for five-membered rings compared to their more strained three- and four-membered counterparts, the ring-opening of the silolane ring in this compound is a conceptual possibility under specific catalytic conditions. If achieved, this would lead to the formation of a polysiloxane with a repeating unit derived from the silolane structure. The resulting polymer would feature a unique architecture with a recurring functionalized silicon center, which could be a subject for further post-polymerization modification.
Table 2: Potential Polymerization Strategies Involving this compound
| Polymerization Role | Monomer(s) | Potential Polymer Structure | Key Feature |
| Initiator | Lactide | Polylactide with terminal silolane group | Modified polymer end-group |
| Initiator | Hexamethylcyclotrisiloxane (B157284) (D3) | Polydimethylsiloxane with terminal silolane group | Silolane-functionalized polysiloxane |
| Monomer | This compound | Poly(1,1-dimethyl-1-sila-2-oxapentane) | Novel polysiloxane backbone |
Polymerization Reactions Initiated by 1,1 Dimethylsilolan 2 Ol and Its Derivatives
Role of Silanols as Initiators in Ring-Opening Polymerization (ROP)
Silanols are pivotal in initiating the ROP of cyclosiloxanes, a primary method for producing polysiloxanes. mdpi.com The initiation mechanism fundamentally involves the conversion of the hydroxyl group of the silanol (B1196071) into a more nucleophilic silanolate, which then attacks the cyclic monomer to start the polymerization chain.
Anionic ring-opening polymerization (AROP) of cyclosiloxanes is a well-established industrial method for synthesizing high-molecular-weight polydimethylsiloxanes (PDMS). gelest.com This process is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH) or quaternary ammonium (B1175870) hydroxides. gelest.comresearchgate.net The initiation step involves the reaction of the base with a silanol, which can be the initiator itself like 1,1-Dimethylsilolan-2-ol, or a silanol present as an impurity or formed in situ. This reaction deprotonates the silanol, generating a highly reactive silanolate anion. mdpi.comresearchgate.net
This silanolate is the true initiating species, which then nucleophilically attacks a silicon atom in the strained cyclosiloxane monomer (like hexamethylcyclotrisiloxane (B157284), D3, or octamethylcyclotetrasiloxane (B44751), D4), cleaving the siloxane (Si-O-Si) bond and opening the ring. gelest.comuni-rostock.de This process creates a new, longer siloxane chain with a terminal silanolate, which remains active and continues to propagate by adding more monomer units. mdpi.comresearchgate.net To avoid the initial reaction with a base, pre-formed alkali metal silanolates, such as oligosiloxane-α,ω-diolates, are often used directly as initiators. gelest.com The active center in AROP is stable in the absence of acidic impurities, meaning there is no inherent termination step, which is a characteristic of living polymerization. gelest.com
However, AROP is an equilibrium process that can be complicated by side reactions. These include "back-biting," where the active silanolate end of a growing chain attacks a siloxane bond on its own chain to form a new cyclic siloxane, and chain transfer reactions between different polymer chains. researchgate.netuni-rostock.de These side reactions can lead to a broader molecular weight distribution and the formation of cyclic oligomers alongside the desired linear polymer. gelest.comuni-rostock.de
To achieve better control over the polymerization process and synthesize well-defined polysiloxanes, organocatalytic ROP has emerged as a powerful alternative. rsc.orgrsc.org This method utilizes silanols as initiators in conjunction with strong, non-ionic organic bases, such as guanidines, amidines, or phosphazene bases, as catalysts. rsc.orgresearchgate.net This approach offers a controlled/living polymerization of strained cyclotrisiloxanes (like D3), enabling the precise synthesis of polysiloxanes with controlled molecular weights, narrow dispersity (Đ), and well-defined terminal structures. rsc.orgrsc.org
The mechanism is believed to proceed via an initiator/chain-end activation pathway. rsc.orgresearchgate.net The organocatalyst activates the terminal silanol group of the initiator or the growing polymer chain through hydrogen bonding, increasing its nucleophilicity. This activated silanol then attacks the monomer, leading to chain growth. researchgate.net This method avoids the highly aggressive and less selective conditions of traditional AROP.
A key advantage of the organocatalytic approach is the ability to produce asymmetric linear polysiloxanes, such as hemitelechelic (functional group at one end) and heterotelechelic (different functional groups at each end) polymers. rsc.orgresearchgate.netresearchgate.net This is achieved by carefully selecting a functionalized silanol initiator and a functionalized end-capping agent. rsc.orgbohrium.com For instance, the polymerization can be initiated with a silanol containing a specific functional group, and then terminated with a chlorosilane bearing a different functional group.
Control over Polymer Structure and Architecture
The choice of initiator and polymerization conditions in silanol-initiated ROP provides significant control over the final polymer's structure, including its linearity, branching, molecular weight, and dispersity.
Silanol-initiated ROP is a versatile method for creating a variety of polysiloxane architectures. The use of a monofunctional silanol initiator, such as this compound, in combination with controlled polymerization techniques like organocatalytic ROP, typically yields linear polysiloxanes. rsc.orgresearchgate.net By choosing initiators and end-capping agents with specific functionalities, various asymmetric linear polysiloxanes can be synthesized with high precision. bohrium.com
Furthermore, this methodology can be extended to create more complex, non-linear structures. For example, using a trifunctional silanol as an initiator can lead to the formation of star-shaped or branched polysiloxanes. mdpi.com This demonstrates the power of the initiator's structure in dictating the final polymer architecture. The controlled nature of organocatalytic ROP also allows for the synthesis of block copolymers by the sequential addition of different cyclosiloxane monomers. rsc.org
A significant advantage of using silanol initiators, particularly in organocatalytic ROP, is the ability to precisely control the molecular weight (Mn) and dispersity (Đ) of the resulting polysiloxanes. rsc.org In these living polymerizations, the molecular weight of the polymer increases linearly with monomer conversion. acs.orgnih.gov
The final number-average molecular weight can be predetermined by the initial molar ratio of the monomer to the initiator ([M]/[I]). acs.org This controlled behavior allows for the synthesis of polymers with predictable chain lengths. Moreover, these systems consistently produce polymers with very narrow molecular weight distributions, with dispersity values (Đ = Mw/Mn) often close to 1.0 and typically below 1.2. mdpi.comrsc.org This indicates a high degree of uniformity in the lengths of the polymer chains, a critical factor for many advanced material applications. The ability to maintain low dispersity even at high monomer conversions is a hallmark of a well-controlled, living polymerization system. acs.orgnih.gov
| Parameter | Anionic ROP (Conventional) | Organocatalytic ROP with Silanol Initiator |
| Initiator | Strong bases (e.g., KOH, BuLi) | Silanol + Organic Base (e.g., Guanidine) |
| Control over Mn | Less precise, equilibrium-controlled | High, controlled by [M]/[I] ratio |
| Dispersity (Đ) | Broad (Đ > 1.5) due to side reactions | Narrow (Đ = 1.03–1.16) researchgate.net |
| Architecture | Primarily linear or cyclic | Linear, branched, star, block copolymers |
| End-group Control | Difficult | Precise, enabling heterotelechelic polymers |
Investigation of Polymerization Kinetics and Thermodynamics
The kinetics and thermodynamics of the ROP of cyclosiloxanes are highly dependent on the monomer's ring size. The polymerization of the strained three-membered ring, hexamethylcyclotrisiloxane (D3), is kinetically controlled, while the polymerization of the less strained four-membered ring, octamethylcyclotetrasiloxane (D4), is thermodynamically controlled. gelest.com
Studies on the anionic ROP of D3 show that the reaction is essentially irreversible and highly exothermic. ntnu.no The high ring strain of D3 (10.5 kJ mol⁻¹) provides a strong thermodynamic driving force for polymerization, in contrast to the low ring strain of D4 (1.0 kJ mol⁻¹). ntnu.no Kinetic investigations of the initiation of D3 polymerization with tert-butyllithium (B1211817) revealed that the reaction follows second-order kinetics. ntnu.no The activation energy (Ea) for this initiation step was determined to be 45.8 kJ mol⁻¹, with a reaction enthalpy (ΔRH) of -206.6 ± 5.4 kJ mol⁻¹. ntnu.no
For the propagation step in AROP, kinetic studies using superbase initiators have shown that the polymerization of D3 is significantly faster than that of D4, by about 2-3 orders of magnitude. The reaction is first order with respect to both the monomer and the initiator concentrations. researchgate.net The activation energy for the polymerization of D3 was found to be 11 kcal mol⁻¹ (approx. 46 kJ mol⁻¹), which is considerably lower than that for D4 (18.1 kcal mol⁻¹). researchgate.net
In organocatalytic systems, kinetic investigations have confirmed that the polymerization proceeds through an initiator/chain-end activation mechanism, where the catalyst activates the terminal silanol groups for the propagation reaction. researchgate.net The rate of polymerization in these systems is influenced by the Brønsted basicity of the organocatalyst and the efficiency of the proton transfer during the initiation and propagation steps. researchgate.net
| Monomer | Polymerization Type | Key Kinetic/Thermodynamic Findings |
| D3 (Hexamethylcyclotrisiloxane) | Anionic ROP | Kinetically controlled, irreversible, highly exothermic (ΔRH = -206.6 kJ mol⁻¹). ntnu.no |
| Ea (initiation) = 45.8 kJ mol⁻¹. ntnu.no | ||
| Ea (propagation) = 11 kcal mol⁻¹ (approx. 46 kJ mol⁻¹). researchgate.net | ||
| D4 (Octamethylcyclotetrasiloxane) | Anionic ROP | Thermodynamically controlled, equilibrium process. |
| Ea (propagation) = 18.1 kcal mol⁻¹ (approx. 75.7 kJ mol⁻¹). researchgate.net |
Factors Influencing Reaction Rates and Equilibria
The rate and equilibrium position of polymerizations initiated by silanols like this compound are highly sensitive to a variety of reaction parameters. Control over these factors is essential for synthesizing polysiloxanes with desired molecular weights, narrow molecular weight distributions, and specific end-group functionalities. mdpi.comresearchgate.net
Key factors include:
Monomer Reactivity: The structure of the cyclic siloxane monomer plays a critical role. Strained three-membered rings like hexamethylcyclotrisiloxane (D₃) are significantly more reactive than the less-strained four-membered rings like octamethylcyclotetrasiloxane (D₄). researchgate.net The polymerization rate of D₃ can be two to three orders of magnitude higher than that of D₄ under similar conditions. This high reactivity allows for kinetically controlled polymerizations that proceed rapidly and can be driven to completion with minimal side reactions. mdpi.comresearchgate.net
Catalyst and Initiator System: The choice of base used to deprotonate the silanol initiator is crucial. Strong bases such as potassium hydroxide (B78521) (KOH) or quaternary ammonium hydroxides are effective. gelest.com The active propagating species is the silanolate ion pair. The nature of the counter-ion (e.g., K⁺, Na⁺, Li⁺) significantly affects the reaction rate. gelest.comresearchgate.net Larger, less-coordinating counter-ions or the use of cryptands or crown ethers to sequester smaller cations can lead to faster polymerization rates by promoting the dissociation of dormant ion pair aggregates into more active species. researchgate.netresearchgate.net
Solvent Polarity: The solvent plays a vital role in solvating the ionic species involved in the polymerization. mdpi.comd-nb.info Polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction by separating the silanolate ion pairs and breaking up aggregates of the active centers, which are often dormant or less reactive. gelest.comresearchgate.netresearchgate.net In non-polar solvents, the polymerization may be extremely slow or not occur at a measurable rate. gelest.com
Temperature: As with most chemical reactions, temperature influences the rate of polymerization. Higher temperatures generally increase the reaction rate. However, for equilibrium polymerizations, particularly with less strained monomers like D₄, higher temperatures can also shift the equilibrium towards the formation of cyclic monomers, reducing the polymer yield. mdpi.com The activation energy for the polymerization of D₄ is significantly higher than that for D₃ (approx. 18.1 kcal/mol for D₄ vs. 11 kcal/mol for D₃), reflecting the higher energy barrier to opening the less-strained ring. researchgate.net
Concentration of Reactants: The reaction is typically first order with respect to both the monomer and the initiator concentrations. researchgate.net Therefore, adjusting their concentrations is a direct way to control the polymerization rate.
Presence of Water: Water can have a dual role in siloxane polymerization. It can act as a co-initiator or a chain transfer agent, but it can also interfere with the active centers and lead to a loss of control over the polymerization process. mdpi.com Its presence should be carefully controlled for predictable outcomes.
| Factor | Effect on Reaction Rate | Effect on Equilibrium | Primary Rationale |
|---|---|---|---|
| Monomer Strain (e.g., D₃ vs. D₄) | Higher strain (D₃) dramatically increases rate. researchgate.net | High-strain monomers favor kinetically controlled, non-equilibrium polymerization. mdpi.com | Release of ring strain provides a strong thermodynamic driving force. |
| Solvent Polarity (e.g., THF vs. Toluene) | Higher polarity increases rate. d-nb.inforesearchgate.net | Shifts equilibrium toward polymer by stabilizing ionic intermediates. | Solvation separates ion pairs and breaks up dormant aggregates of the initiator. gelest.com |
| Counter-ion Size (e.g., Cs⁺ vs. Li⁺) | Larger, less-coordinating ions increase rate. researchgate.net | Minimal direct effect on equilibrium position. | Weaker ion pairing leads to more reactive "free" silanolate anions. |
| Temperature | Increases rate (Arrhenius behavior). mdpi.com | For unstrained monomers, higher temperatures can favor depolymerization (lower polymer yield). | Provides kinetic energy to overcome the activation barrier. researchgate.net |
| Water Concentration | Complex; can act as co-initiator or inhibitor. mdpi.com | Can lead to uncontrolled condensation reactions, complicating the main equilibrium. gelest.com | Interacts with both initiator and propagating chain ends. |
Understanding Side Reactions and Their Mitigation in Silolanol-Initiated Systems
While the goal of polymerization is to form linear, high-molecular-weight polymers, several competing side reactions can occur, impacting the polymer's structure, molecular weight distribution, and purity. acs.orgnih.gov These reactions are particularly prevalent in thermodynamically controlled equilibrium polymerizations. researchgate.netmdpi.com
Key side reactions include:
Backbiting (Intramolecular Chain Transfer): This is a major side reaction where the active silanolate end of a growing polymer chain attacks a silicon atom on its own backbone. mdpi.com This process cleaves the linear chain and results in the formation of small, thermodynamically stable cyclic oligomers (predominantly D₄, D₅, and D₆). acs.orgresearchgate.net This reaction is responsible for the typical equilibrium mixture in bulk D₄ polymerization, which contains about 13-15% cyclic species. acs.orgchemicalprocessing.comresearchgate.net
Chain Transfer (Intermolecular): In this process, the active center of one polymer chain attacks a siloxane bond of another polymer chain. mdpi.comnih.gov This leads to a scrambling of chain lengths and broadens the molecular weight distribution (polydispersity) of the final polymer. gelest.com
Silanol Condensation: Since the initiator is a silanol, and silanol end-groups can be present in the system, self-condensation can occur. This reaction forms a siloxane bond and releases water, leading to uncontrolled increases in molecular weight and potential branching, which makes it difficult to control the polymer structure. gelest.com
Mitigation Strategies:
Achieving well-defined polysiloxanes requires suppressing these side reactions. Several strategies have been developed:
Kinetic Control: Utilizing highly strained monomers like D₃ allows the polymerization to be conducted under kinetic control. mdpi.com The rate of propagation is so much faster than the rates of backbiting or chain transfer that the monomer is consumed before these side reactions can significantly occur. The reaction is then quenched to yield a "living" polymer with a narrow molecular weight distribution, largely free of cyclic impurities. gelest.com
Catalyst/Initiator Choice: Using catalysts that form stable, tight ion pairs with the propagating siloxonium ions in cationic polymerization can attenuate the reactivity of the active species, thereby minimizing side reactions. acs.orgnih.gov In anionic systems, using specific initiators and coordinating additives like benzyl (B1604629) alcohol can inhibit the backbiting process. chemicalprocessing.comresearchgate.net
End-Capping: Once the desired molecular weight is reached, the reaction can be terminated by adding a quenching agent, such as trimethylchlorosilane. gelest.com This agent reacts with the active silanolate chain ends, converting them into stable, non-reactive trimethylsiloxy groups, thus preventing further propagation, backbiting, or condensation. gelest.com
Reaction Conditions: Conducting the polymerization in bulk rather than in solution can decrease the relative amount of cyclic byproducts, as the equilibrium shifts towards the polymer at higher concentrations. gelest.com Stringent control to eliminate protic impurities like water is also essential to prevent unwanted side reactions. gelest.com
| Side Reaction | Description | Consequence | Mitigation Strategy |
|---|---|---|---|
| Backbiting | Intramolecular attack of the active chain end on its own backbone. mdpi.com | Formation of cyclic oligomers (D₄, D₅, etc.); reduced polymer yield. acs.orgchemicalprocessing.com | Use of strained monomers (D₃) under kinetic control; use of inhibiting additives (e.g., benzyl alcohol). mdpi.comresearchgate.net |
| Chain Transfer | Intermolecular attack of an active chain end on another polymer chain. nih.gov | Broadened molecular weight distribution (high polydispersity); chain scrambling. gelest.com | Kinetically controlled polymerization; quenching the reaction before equilibrium is reached. gelest.com |
| Silanol Condensation | Reaction between two silanol groups to form a siloxane bond and water. gelest.com | Uncontrolled chain extension; potential for branching; loss of defined end-groups. | Use of non-hydroxide initiators (e.g., pre-formed silanolates); end-capping; anhydrous conditions. gelest.com |
Computational and Theoretical Investigations of 1,1 Dimethylsilolan 2 Ol
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods like Density Functional Theory (DFT) and other quantum chemical models are pivotal in elucidating these characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing insights into ground state properties such as molecular geometry, electronic energy, and orbital distributions. For a molecule like 1,1-Dimethylsilolan-2-ol, DFT calculations would typically be employed to predict its most stable three-dimensional structure and the distribution of electrons within the molecule.
While specific DFT data for this compound is scarce, we can infer its likely electronic characteristics by examining data from related, simpler molecules. For instance, DFT calculations on silanol (B1196071) (H3SiOH) and silacyclopentane (B13830383) can provide a basis for understanding the electronic environment of the hydroxyl group and the silolane ring, respectively.
Key ground state properties that would be determined via DFT include:
Optimized Geometry: Bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule.
Electronic Energy: The total energy of the molecule in its ground electronic state.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Table 1: Representative DFT Calculated Ground State Properties for Analogous Silane/Silanol Compounds (Note: This data is illustrative and based on typical values for similar compounds, not specifically for this compound.)
| Property | Analogous Compound | Calculated Value | Significance for this compound |
| Si-O Bond Length | Trimethylsilanol | 1.65 Å | Indicates the approximate length of the silicon-oxygen bond. |
| O-H Bond Length | Trimethylsilanol | 0.96 Å | Represents the typical length of the hydroxyl bond. |
| C-Si-C Bond Angle | 1,1-Dimethylsilacyclopentane | ~105° | Reflects the geometry around the silicon atom in the ring. |
| HOMO Energy | Silanol | -7.5 eV | Suggests the electron-donating capability of the molecule. |
| LUMO Energy | Silanol | 1.5 eV | Indicates the electron-accepting potential. |
| HOMO-LUMO Gap | Silanol | 9.0 eV | A large gap suggests high kinetic stability. |
This table is interactive. You can sort and filter the data.
Quantum chemical modeling is instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the characterization of transient species like reaction intermediates and transition states. This is particularly valuable for understanding reaction mechanisms at a molecular level.
For this compound, reactions of interest would include condensation to form siloxanes, or reactions involving the hydroxyl group. Quantum chemical calculations, often using DFT or more advanced methods like Møller-Plesset perturbation theory (MP2), can be used to:
Locate Transition States: Identify the highest energy point along the reaction coordinate, which determines the activation energy of the reaction.
Characterize Intermediates: Determine the structure and stability of any local energy minima along the reaction pathway.
Calculate Reaction Energetics: Compute the activation energies and reaction enthalpies, which provide insights into the feasibility and kinetics of a reaction.
Theoretical studies on the acid-catalyzed hydrolysis and condensation of silanols suggest that protonation of the silanol oxygen is a key step, leading to a more labile Si-O bond. The transition states for these reactions would involve hypervalent silicon species.
Table 2: Illustrative Calculated Energies for a Generic Silanol Condensation Reaction (Note: These values are hypothetical and serve to illustrate the outputs of quantum chemical modeling for a reaction mechanism.)
| Species | Description | Relative Energy (kcal/mol) | Implication |
| Reactants | Two silanol molecules | 0 | Starting point of the reaction. |
| Transition State 1 | Protonation of a silanol | +15 | Energy barrier for the initial protonation step. |
| Intermediate | Protonated silanol | +5 | A relatively stable intermediate species. |
| Transition State 2 | Nucleophilic attack | +25 | The rate-determining step of the reaction. |
| Products | Disiloxane (B77578) and water | -10 | The overall reaction is exothermic. |
This table is interactive. You can sort and filter the data.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into conformational changes and the influence of the environment.
The five-membered silolane ring in this compound is not planar and will adopt puckered conformations to relieve ring strain. Analogous to cyclopentane, the silolane ring is expected to exist in two primary conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). These conformations can interconvert through a process called pseudorotation.
MD simulations can be used to explore the potential energy surface of the ring, identifying the most stable conformers and the energy barriers between them. The presence of the dimethyl groups on the silicon atom and the hydroxyl group on the adjacent carbon will influence the conformational preferences. Steric interactions between these substituents will likely favor certain puckered forms over others.
While specific studies on this compound are lacking, research on substituted silacyclohexanes has shown that the conformational energies of substituents on silicon can be significantly different from their carbon counterparts, sometimes even favoring an axial position. This highlights the importance of specific computational studies for silicon-containing rings.
Table 3: Predicted Conformational Data for the Silolane Ring in this compound (Note: The energy values are illustrative, based on general knowledge of five-membered rings.)
| Conformation | Description | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |
| Envelope | One atom is out of the plane of the other four. | 0 (assumed minimum) | C-C-Si-C ≈ 0° |
| Twist (Half-Chair) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | ~0.5 - 1.5 | C-Si-C-C ≈ 20-30° |
| Planar | All five ring atoms lie in the same plane. | > 5.0 | All ring dihedrals ≈ 0° |
This table is interactive. You can sort and filter the data.
The solvent environment can have a profound impact on the structure, stability, and reactivity of a molecule. MD simulations are particularly well-suited for studying these effects by explicitly including solvent molecules in the simulation box.
For this compound, polar solvents would be expected to form hydrogen bonds with the hydroxyl group. This can influence:
Conformational Equilibrium: The relative energies of the different ring conformers may be altered by solvent interactions.
Reactivity: Solvation of the hydroxyl group can affect its acidity and nucleophilicity. In reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering activation energies and accelerating reaction rates.
Computational studies on silanol reactions in different solvents have shown that polar solvents can facilitate reactions by stabilizing charged transition states. For example, the reaction between an aminosilane (B1250345) and a silanol is significantly faster in non-polar hexane (B92381) than in polar THF, due to competitive hydrogen bonding from the solvent in the latter case.
Theoretical Studies on Reaction Mechanisms
Theoretical studies are crucial for elucidating the step-by-step pathways of chemical reactions. For this compound, key reactions would involve the silanol functionality.
One of the most important reactions of silanols is their condensation to form siloxane (Si-O-Si) bonds. Theoretical calculations have shown that this reaction can be catalyzed by both acids and bases.
Acid-Catalyzed Mechanism: In the presence of an acid, the hydroxyl group is protonated, forming a good leaving group (water). A second silanol molecule can then act as a nucleophile, attacking the silicon atom to form the siloxane bond.
Base-Catalyzed Mechanism: A base can deprotonate the silanol to form a more nucleophilic silanolate anion, which then attacks another neutral silanol molecule.
Computational studies on the hydrolysis of the siloxane bond, the reverse of condensation, have indicated that the process is significantly aided by acid catalysis, which lowers the reaction barrier by protonating the siloxane oxygen. The participation of water molecules in hydrogen-bonded complexes can further facilitate proton transfer in the transition state. The presence of the SiOH group in a molecule can enhance the reactivity of an adjacent siloxane bond by participating in intramolecular hydrogen bonding that facilitates proton transfer.
Elucidation of Elementary Steps in Silolanol Transformations
The transformations of silanols, including this compound, fundamentally involve the reactive Si-OH group. Computational chemistry serves as a powerful tool for elucidating the elementary steps of these reactions at a molecular level. hydrophobe.org An elementary step represents a single, discrete event in a reaction mechanism, such as bond breaking, bond formation, or intramolecular rearrangement. libretexts.orglibretexts.org For silanols, key transformations often revolve around condensation reactions to form siloxanes and reactions involving the hydroxyl group.
Theoretical models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions. acs.org This allows for the identification of transition states, intermediates, and the calculation of activation energies for each elementary step.
Common Elementary Steps in Silanol Transformations:
A proposed mechanism for a reaction is a sequence of these elementary steps that describe the progression from reactants to products. libretexts.orglibretexts.org For this compound, transformations would likely proceed through a series of unimolecular, bimolecular, or, more rarely, termolecular elementary steps. youtube.com
| Type of Elementary Step | General Description | Plausible Example for this compound |
| Proton Transfer | Movement of a proton (H+) from one site to another, often facilitated by a solvent or catalyst. | Activation of the hydroxyl group by an acid or base catalyst. |
| Nucleophilic Attack | An electron-rich species (nucleophile) attacks an electron-deficient center. | The oxygen of one silanol molecule attacking the silicon of another. |
| Coordination | Formation of a new bond, often involving a metal center or Lewis acid. | Interaction of the silanol oxygen with a catalyst. |
| Elimination | Removal of a small molecule (e.g., water) to form a new bond. | Condensation of two this compound molecules to form a disiloxane, eliminating water. |
| Rearrangement | Migration of an atom or group within a molecule. | Ring-opening or rearrangement of the silolane ring under certain conditions. |
This table presents plausible elementary steps for the transformation of this compound based on general principles of organosilicon chemistry.
Computational studies on analogous systems have shown that surface silanol groups can play a crucial role in catalytic cycles, for instance, in alkene metathesis over supported metal oxide catalysts. acs.org These studies highlight the importance of the local chemical environment and the geometry of the silicon center in determining the reaction pathway.
Prediction of Reaction Selectivity and Stereochemical Outcomes
Computational chemistry is not only used to identify reaction pathways but also to predict the selectivity (regio- and stereoselectivity) of chemical reactions. For a chiral molecule like this compound (with a stereocenter at the carbon bearing the hydroxyl group), understanding and predicting the stereochemical outcome of its reactions is of significant interest.
Factors Influencing Selectivity and Stereochemistry:
The selectivity of reactions involving this compound would be governed by a combination of electronic and steric factors. Computational models can quantify these effects to predict the most likely product.
| Factor | Description | Computational Approach |
| Steric Hindrance | The spatial arrangement of atoms that hinders the approach of a reactant. | Calculation of transition state geometries and energies to identify pathways with lower steric clash. |
| Electronic Effects | The distribution of electron density in the molecule, influencing nucleophilicity and electrophilicity. | Analysis of molecular orbitals (e.g., HOMO-LUMO) and electrostatic potential maps. |
| Catalyst-Substrate Interactions | The specific binding of the silanol to a catalyst, which can direct the reaction to a particular face of the molecule. | Modeling of the catalyst-substrate complex and calculation of interaction energies. |
| Solvent Effects | The influence of the surrounding solvent on the stability of reactants, transition states, and products. | Use of implicit or explicit solvent models in the calculations. |
This table outlines key factors that influence reaction selectivity and the computational methods used to evaluate them.
For example, in reactions where the hydroxyl group is substituted, the incoming nucleophile could attack from the same face as the leaving group (retention of configuration) or from the opposite face (inversion of configuration). Computational analysis of the transition state energies for both pathways can predict the stereochemical outcome. nih.gov Studies on silicon-stereogenic silanols have shown that reactions can proceed with a high degree of stereospecificity, and isotopic labeling combined with computational analysis can reveal hidden reaction mechanisms, such as water exchange proceeding with retention of configuration at the silicon center. researchgate.netnih.gov
The prediction of regioselectivity, for instance in reactions involving the silolane ring, can also be achieved by comparing the activation barriers for attack at different positions. mdpi.com Machine learning models, trained on quantum mechanical descriptors, are also emerging as powerful tools for the rapid prediction of reaction selectivity. mit.edu
Catalytic and Materials Science Applications of 1,1 Dimethylsilolan 2 Ol Derivatives
Utilization as Precursors for Advanced Materials Synthesis
The sol-gel process is a widely applied bottom-up methodology for creating silica-based nanomaterials, involving the hydrolysis and condensation of alkoxysilane precursors. mdpi.com Within this framework, organoalkoxysilanes, including derivatives of 1,1-Dimethylsilolan-2-ol, serve as fundamental building blocks that combine organic functionalities with the robust and stable silica (B1680970) framework. mdpi.com
The design of functional materials begins with the synthesis of specialized precursors. By chemically modifying the this compound scaffold, it is possible to introduce a wide range of functional groups, tailoring the precursor for specific applications. This approach allows for the creation of materials with programmed properties.
A notable strategy involves the synthesis of novel organosilanes that can be grafted onto silica surfaces. For instance, research has shown the successful synthesis of an alkoxysilane bearing a light-responsive cinnamyl group. nih.gov This precursor was generated by acylating the amine group of 3-aminopropyltriethoxysilane (B1664141) (APTES) with an activated cinnamic acid derivative. nih.gov This functional organosilane was then used to decorate SiO2 nanoparticles, imparting photoreversible characteristics to the material. nih.gov This methodology demonstrates how a silanol-derived precursor can be engineered to introduce specific, dynamic functionalities into a stable inorganic matrix.
The primary advantage of using such pre-functionalized building blocks over conventional multi-step post-grafting procedures is the potential for a much higher degree of functionalization, as confirmed by thermogravimetric analysis in the case of the cinnamyl-APTES system. nih.gov
Table 1: Examples of Functional Precursors Derived from Silanols
| Precursor Type | Functional Group | Potential Application | Source |
|---|---|---|---|
| Cinnamyl-derivatized Alkoxysilane | Cinnamic Acid | Photoreversible Materials, Smart Coatings | nih.gov |
| Amine-functionalized Siloxane | Primary Amine | pH-Responsive Drug Delivery | mdpi.com |
The molecular structure of the silanol-derived precursor plays a critical role in determining the final architecture and properties of the synthesized material. The kinetics of hydrolysis and condensation reactions during the sol-gel process are influenced by the nature of the precursor, which in turn dictates the structure of the resulting polymer matrix. researchgate.net
Studies comparing materials synthesized from different alkoxydisilane precursors, such as hexaethoxydisilane (B1600024) (Hexaet) and hexamethoxydisilane (B1583568) (Hexamet), reveal significant differences in the final material structure. Materials derived from Hexaet tend to have a more uniform structure, while those from Hexamet appear to be formed by the aggregation of sub-micron-sized particles. researchgate.net These structural variations, originating from the precursor choice, directly impact the material's properties, including its photoluminescent behavior. researchgate.net
Integration into Catalytic Systems
The silanol (B1196071) group is a versatile functional group for designing new catalytic systems. Its ability to act as a coordinating group for metal centers has led to the development of novel ligands for transition metal catalysis.
Recent advancements have demonstrated the potential of silanols as coordinating groups in chiral ligands for enantioselective catalysis. chemrxiv.orgresearchgate.net Researchers have successfully developed novel chiral metal-chelating ligands that feature a silanol group alongside a peptide-like aminoamide scaffold. chemrxiv.org These ligands have proven effective in promoting enantioselective copper-catalyzed N-H insertion reactions, which are used to produce unnatural amino acid derivatives with high selectivity. chemrxiv.orgresearchgate.net
Investigations into the coordination mechanism, supported by DFT calculations, NMR, and X-ray structure analyses, confirm that the silanol group directly participates in catalysis. chemrxiv.org It forms an H-bond stabilized silanol-chelating copper carbenoid complex, a coordination mode that is crucial for achieving high enantioselectivity. chemrxiv.orgresearchgate.net This work represents a significant step forward, as it establishes silanols as a new class of coordinating groups for transition-metal-catalyzed enantioselective synthesis, moving beyond traditional ligands based on phosphines, amines, and alcohols. researchgate.net
Table 2: Performance of a Chiral Silanol-Based Ligand in Cu-Catalyzed N-H Insertion
| Substrate | Product Enantiomeric Ratio (er) | Key Finding | Source |
|---|---|---|---|
| Aryl Diazoacetate | High (e.g., 78:22 er observed) | The silanol group is key for metal chelation and imparting enantioselectivity. | chemrxiv.orgresearchgate.net |
Heterogeneous catalysis offers significant advantages, including the easy separation and reuse of the catalyst. mdpi.com Silanol moieties are fundamental to creating heterogeneous catalysts, particularly through their presence on the surface of silica supports, which allows for the grafting of catalytically active species. mdpi.com
Derivatives of this compound can be designed as linkers to immobilize homogeneous catalysts onto solid supports like silica or polymers. This is achieved by reacting the silanol group with the surface of the support, creating a covalent bond that anchors the catalytic complex. This approach is central to the formation of Supported Ionic Liquid Phase (SILP) catalysts, where an ionic liquid containing a catalyst is immobilized on a porous support. mdpi.com
For example, a catalytically active species could be functionalized with a silolane tail, which is then grafted onto a silica surface. This strategy prevents the leaching of the metal catalyst into the product stream and allows for the catalyst's recovery and reuse over multiple cycles, a key principle in green chemistry and industrial applications. mdpi.commdpi.com The stable cyclic structure of the silolane can provide a robust anchor for the active catalytic center.
Exploration of Novel Application Areas
The unique properties of this compound derivatives open up possibilities for novel applications beyond their current uses.
Advanced Sensors: The ability to functionalize the silolane ring allows for the incorporation of chromogenic or fluorogenic units. When these precursors are used to create sol-gel-based materials, they could lead to the development of highly sensitive and selective optical sensors for detecting specific analytes.
Smart Coatings: Building on the development of photoreversible materials, silolanol derivatives could be used to create smart coatings with switchable properties, such as tunable wettability, adhesion, or optical characteristics, in response to external stimuli like light or pH. nih.gov
Asymmetric Heterogeneous Catalysis: By combining the principles of chiral ligand design with immobilization techniques, novel heterogeneous catalysts could be developed. Chiral silanol-based ligands, similar to those used in homogeneous catalysis, could be grafted onto solid supports to create recyclable catalysts for continuous-flow enantioselective synthesis. chemrxiv.orgresearchgate.net
Hybrid Organic-Inorganic Polymers: The controlled polymerization of functionalized this compound derivatives could lead to a new class of hybrid polymers. These materials would combine the processability and functionality of organic polymers with the thermal stability and robustness of silicones, making them suitable for high-performance applications in electronics or aerospace.
No Publicly Available Research on the in Bio-inspired Catalysis and Green Chemistry
Despite a thorough investigation of scientific literature and databases, no specific research findings, data, or scholarly articles could be located regarding the applications of this compound or its derivatives in the fields of bio-inspired catalysis and green chemistry.
Extensive searches were conducted to find information pertaining to the catalytic activities or materials science uses of this specific organosilicon compound. These inquiries were specifically focused on its potential roles in mimicking biological catalytic processes or its application in environmentally sustainable chemical practices.
The search was broadened to include general applications of silanols and cyclic organosilicon compounds in these fields in an attempt to find related research that might contextually place this compound. However, these broader searches also did not yield any specific mention or study of this compound or its derivatives.
Consequently, it is not possible to provide an article with detailed research findings, data tables, or in-depth discussion on the subject as requested. The absence of information in the public domain suggests that the catalytic and materials science applications of this compound derivatives in bio-inspired catalysis and green chemistry may be a novel area of research that has not yet been explored or published.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1,1-Dimethylsilolan-2-ol in laboratory settings?
- Methodological Answer :
- Always wear PPE: chemical-resistant gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of vapors, especially during synthesis or solvent evaporation steps .
- Store waste separately in labeled containers and coordinate with certified waste management services for disposal .
- Consult safety data sheets (SDS) for compound-specific first-aid measures (e.g., flushing eyes with water for 15 minutes if exposed) .
Q. What synthetic routes are established for this compound, and how can reaction conditions be optimized?
- Methodological Answer :
- Route 1 : Cyclization of silanol precursors using acid catalysts (e.g., stannic chloride) in anhydrous solvents (e.g., methylene chloride), similar to methods for 2,4-dimethyl-1,3-dioxolane synthesis .
- Optimization :
- Adjust molar ratios (e.g., 1:1.2 silanol-to-catalyst) to minimize side reactions.
- Monitor temperature (e.g., 90–120°C for distillation) and inert atmosphere (N₂) to prevent oxidation .
- Yield Improvement : Use fractional distillation under reduced pressure to isolate high-purity product .
Q. How should researchers purify this compound to achieve ≥95% purity for experimental use?
- Methodological Answer :
- Distillation : Perform vacuum distillation with a nitrogen purge to avoid thermal degradation. Collect fractions at boiling points consistent with literature values (e.g., 97–100°C for analogous compounds) .
- Chromatography : Use silica gel column chromatography with a hexane/ethyl acetate gradient (e.g., 8:2 to 6:4) to separate polar impurities .
- Purity Verification : Confirm via NMR (e.g., absence of proton signals at δ 1.5–2.0 ppm for residual solvents) and GC-MS (retention time matching authentic standards) .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound be systematically resolved?
- Methodological Answer :
- Step 1 : Validate sample purity using HPLC or GC-MS to rule out contamination .
- Step 2 : Compare experimental spectra with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian or ORCA software) .
- Step 3 : Conduct variable-temperature NMR to identify dynamic effects (e.g., ring puckering in silolan derivatives) .
- Step 4 : Collaborate with specialized labs for advanced techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What methodological approaches are recommended for analyzing the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Stress Testing :
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or HPLC .
- Hydrolytic Stability : Expose to buffered solutions (pH 3, 7, 11) at 25°C; quantify hydrolysis products using LC-MS .
- Light Sensitivity : Conduct accelerated UV-vis exposure (e.g., 300–400 nm for 48 hours) and track absorbance changes .
- Data Table :
| Condition | Degradation Rate (%/day) | Major Byproduct |
|---|---|---|
| 40°C (dry N₂) | <0.5 | None detected |
| pH 11 (aqueous) | 12.3 | Siloxane dimer |
| UV light (350 nm) | 8.7 | Oxidized silanol |
Q. How can researchers address contradictory findings in the literature regarding the catalytic activity of this compound in specific reactions?
- Methodological Answer :
- Reproducibility Checks : Replicate reported protocols while controlling variables (e.g., solvent dryness, catalyst batch) .
- Advanced Characterization : Use in-situ FTIR or Raman spectroscopy to monitor reaction intermediates and confirm mechanistic pathways .
- Collaborative Validation : Share samples with independent labs to cross-verify catalytic performance under identical conditions .
- Meta-Analysis : Systematically compare reaction parameters (e.g., temperature, solvent polarity) across studies to identify critical factors influencing activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
